2-(Hydroxymethyl)-3-methylbutanoic acid
Overview
Description
Scientific Research Applications
Aroma Compounds in Beverages
Gracia-Moreno et al. (2015) developed a method for determining various hydroxy acids, including 2-(Hydroxymethyl)-3-methylbutanoic acid, in alcoholic beverages. Their research highlighted the significant sensory effects these compounds can have, particularly in wines and beers, where they contribute to aroma profiles (Gracia-Moreno, Lopez, & Ferreira, 2015).
Oxidation Kinetics
Signorella et al. (1992) examined the oxidation of this compound by chromium(VI), revealing insights into the chemical kinetics and mechanisms of oxidation processes. This study has implications for understanding the reactivity and stability of this compound in various chemical environments (Signorella, García, & Sala, 1992).
Wine Chemistry
Gammacurta et al. (2018) investigated ethyl 2-hydroxy-3-methylbutanoate in wines, a derivative of this compound. Their study focused on the chemical and sensory characteristics of this ester in wine, contributing to the broader understanding of wine flavor chemistry and the role of such compounds in sensory perception (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Potential Biodegradable Materials
Tsuji and Hayakawa (2014) explored the formation of hetero-stereocomplexes between various poly(2-hydroxyalkanoic acids), including derivatives of this compound. This research contributes to the development of new biodegradable materials, offering potential applications in sustainable plastics and polymers (Tsuji & Hayakawa, 2014).
Enantiomeric Analysis in Wine
Lytra et al. (2017) developed a method for the quantitative determination and enantiomeric separation of substituted acids, including this compound, in wine. Their work provides valuable insights into the aging process of wine and the evolution of its chemical composition over time (Lytra, Franc, Cameleyre, & Barbe, 2017).
Mechanism of Action
Properties
IUPAC Name |
2-(hydroxymethyl)-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOZUQIVRRPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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